molecular formula C14H17NO B1274983 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 590348-82-6

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1274983
CAS No.: 590348-82-6
M. Wt: 215.29 g/mol
InChI Key: SREGXHVERAMDQR-UHFFFAOYSA-N
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Description

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a tert-butyl group at the second position, a methyl group at the seventh position, and an aldehyde group at the third position of the indole ring.

Preparation Methods

The synthesis of 2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the functionalization of the indole ring through electrophilic substitution reactions. The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .

Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. These methods often require the use of catalysts and specific reaction conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Biological Activity

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The following sections explore its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the condensation of indole derivatives with aldehydes. The compound serves as a precursor for more complex indole derivatives, which are valuable in pharmaceutical development.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus (ATCC 25923)3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)<1 μg/mL
Candida albicansMIC: 7.80 μg/mL

The compound exhibited significant activity against both standard and resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Cell Line IC50 (μM) Reference
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

These findings suggest that this compound may act as a lead compound for further development into anticancer therapies.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, particularly in cancer cells.
  • Membrane Disruption : Its structure allows it to interact with microbial membranes, leading to cell lysis and death.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by enhancing caspase activity and altering cell cycle progression.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Antibacterial Study : A study conducted on Mycobacterium tuberculosis showed that derivatives of indole, including this compound, inhibited bacterial growth effectively, suggesting its potential use in treating tuberculosis infections .
  • Cytotoxicity Assessment : In a comparative study with other indole derivatives, this compound demonstrated superior cytotoxic effects against breast cancer cells compared to structurally similar compounds .

Properties

IUPAC Name

2-tert-butyl-7-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-9-6-5-7-10-11(8-16)13(14(2,3)4)15-12(9)10/h5-8,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREGXHVERAMDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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